N-(1-cyano-1-methylethyl)-3-(4-fluorophenyl)prop-2-enamide
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Description
N-(1-cyano-1-methylethyl)-3-(4-fluorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C13H13FN2O and its molecular weight is 232.258. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Dihydroorotate Dehydrogenase
Isoxazol derivatives, including compounds structurally related to "N-(1-cyano-1-methylethyl)-3-(4-fluorophenyl)prop-2-enamide," have been studied for their immunosuppressive properties. These compounds, such as A77-1726, exhibit significant inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme critical for pyrimidine de novo synthesis. This inhibition impacts pyrimidine nucleotide pools essential for immune cell functions, offering insights into their potential application in modulating immune responses (Knecht & Löffler, 1998).
Analogs as Tyrosine Kinase Inhibitors
Analogs of A77 1726, the active metabolite of leflunomide, including variations of the core structure related to "this compound," have been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. These findings suggest a potential application in targeting specific signaling pathways involved in cancer and inflammatory diseases (Ghosh, Zheng, & Uckun, 1999).
Fluorescence-Conjugated Polyamides for DNA Detection
N-Methylpyrrole-N-methylimidazole (Py-Im) polyamides, molecules that can be structurally related to "this compound" through functionalization, have been conjugated with fluorophores to detect specific DNA sequences. This application highlights the potential of such compounds in the characterization of protein-DNA complexes, offering a novel approach for studying gene regulation mechanisms (Han, Sugiyama, & Harada, 2016).
Electrochromic and Electrofluorescent Materials
Electroactive polyamides incorporating bis(diphenylamino)-fluorene units, which share a conceptual linkage with "this compound" through amide functional groups, demonstrate significant promise in materials science. These compounds exhibit reversible electrochromic and electrofluorescent properties, suggesting their use in advanced optical and electronic devices (Sun et al., 2016).
Enaminones in Synthesis of Bioactive Molecules
Enaminones, which can be structurally related to the core moiety of "this compound," serve as versatile building blocks for synthesizing various bioactive molecules, including those with antitumor and antimicrobial activities. This highlights the potential of similar compounds in the development of new therapeutic agents (Riyadh, 2011).
Properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-3-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-13(2,9-15)16-12(17)8-5-10-3-6-11(14)7-4-10/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIOJIIVEMUQQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C=CC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.